molecular formula C21H17N3O2 B8369185 3-[2-oxo-4-(3-phenylimidazo[1,2-a]pyridin-7-yl)pyridin-1(2H)-yl]propanal

3-[2-oxo-4-(3-phenylimidazo[1,2-a]pyridin-7-yl)pyridin-1(2H)-yl]propanal

Cat. No. B8369185
M. Wt: 343.4 g/mol
InChI Key: KRMHACMWMRCPHC-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

To a solution of 4-(3-phenylimidazo[1,2-a]pyridin-7-yl)-1-(3-piperidin-1-ylpropyl)pyridin-2(1H)-one (0.210 g, 0.503 mmol) in 5.0 mL of a 2:1 solution of chloroform: (50% trifluoracetic acid:water) at 0° C. After 1 hour solvent was removed under reduced pressure to give 3-[2-oxo-4-(3-phenylimidazo[1,2-a]pyridin-7-yl)pyridin-1(2H)-yl]propanal. 1H NMR (CDCl3) δ 8.94 (s, 1H), 8.90 (d, 1H, J=6.84 Hz), 8.05 (s, 1H), 7.73–7.64 (m, 6H), 7.60 (m, 4H), 4.90 (t, 2H, J=5.13 Hz), 2.60 (m, 2H). LCMS m/z (M+1) Calc: 344.1, found 344.0
Name
4-(3-phenylimidazo[1,2-a]pyridin-7-yl)-1-(3-piperidin-1-ylpropyl)pyridin-2(1H)-one
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:11]3[CH:12]=[CH:13][C:14]([C:16]4[CH:21]=[CH:20][N:19]([CH2:22][CH2:23][CH2:24]N5CCCCC5)[C:18](=[O:31])[CH:17]=4)=[CH:15][C:10]3=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)Cl.FC(F)(F)C(O)=[O:39]>O>[O:31]=[C:18]1[CH:17]=[C:16]([C:14]2[CH:13]=[CH:12][N:11]3[C:7]([C:1]4[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=4)=[CH:8][N:9]=[C:10]3[CH:15]=2)[CH:21]=[CH:20][N:19]1[CH2:22][CH2:23][CH:24]=[O:39]

Inputs

Step One
Name
4-(3-phenylimidazo[1,2-a]pyridin-7-yl)-1-(3-piperidin-1-ylpropyl)pyridin-2(1H)-one
Quantity
0.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=C2N1C=CC(=C2)C2=CC(N(C=C2)CCCN2CCCCC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After 1 hour solvent was removed under reduced pressure
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C=CC(=C1)C1=CC=2N(C=C1)C(=CN2)C2=CC=CC=C2)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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